Ethyl phenoxyacetate-4-trifluoroborate potassium salt
Overview
Description
Ethyl phenoxyacetate-4-trifluoroborate potassium salt is a chemical compound used in scientific research . It has a molecular weight of 286.1 and a molecular formula of C10H11BF3O3•K .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H11BF3O3•K . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), fluorine (F), oxygen (O), and potassium (K).Chemical Reactions Analysis
Potassium ethyltrifluoroborate, a related compound, can be used as a substrate in Suzuki–Miyaura coupling reactions with alkenyl bromides to produce alkene derivatives . This suggests that this compound may have similar reactivity.Physical and Chemical Properties Analysis
This compound is a solid compound that should be stored at room temperature .Scientific Research Applications
Synthesis and Organic Chemistry Applications
The compound is involved in the synthesis of diverse organic molecules, showcasing its versatility in organic synthesis. For instance, it has been utilized in the regioselective substitution of phenols with trifluoroacetaldehyde ethyl hemiacetal, where catalytic conditions facilitated the reaction to produce substituted phenol products (Gong, Kato, & Kimoto, 2001). This highlights its role in modifying phenolic compounds under specific conditions.
Moreover, Ethyl Phenoxyacetate has shown utility in synthesizing pyrazole derivatives, as demonstrated by the formation of 1-phenoxyacetyl-3,5-dimethyl-pyrazole and related compounds through reactions with hydrazine hydrate and other precursors (Yang Chun, 2000). Such derivatives are of interest for their potential biological activities and applications in medicinal chemistry.
Advanced Material and Electrochemical Applications
Recent advancements have also explored its derivatives for the creation of room-temperature ionic liquids (RTILs) with significant electrochemical stability and low viscosity. Ethyl-, vinyl-, and ethynyltricyano and dicyanofluoroborates, prepared from potassium trifluoroborates, showcase promising properties for electrochemical applications (Schopper, Zapf, Sprenger, Ignat’ev, & Finze, 2022). This expands the utility of Ethyl Phenoxyacetate-4-Trifluoroborate Potassium Salt derivatives into the realm of materials science and engineering, highlighting their potential in developing new technologies.
Properties
IUPAC Name |
potassium;[4-(2-ethoxy-2-oxoethoxy)phenyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BF3O3.K/c1-2-16-10(15)7-17-9-5-3-8(4-6-9)11(12,13)14;/h3-6H,2,7H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFZZPHCWFAYGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCC(=O)OCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BF3KO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674894 | |
Record name | Potassium [4-(2-ethoxy-2-oxoethoxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150654-57-1 | |
Record name | Potassium [4-(2-ethoxy-2-oxoethoxy)phenyl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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